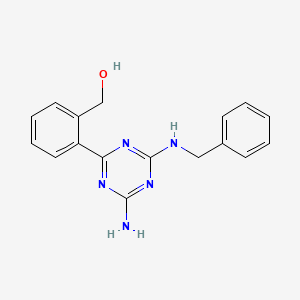
Osilodrostat phosphate
Übersicht
Beschreibung
Osilodrostat phosphate, also known as LCI-699, is an orally bioavailable cortisol synthesis inhibitor . It is used to treat Cushing’s disease in patients who cannot have pituitary surgery, or who had undergone surgery but still have the disease . Cushing’s disease is caused by a tumor in the pituitary gland that releases too much adrenocorticotropin, a hormone that signals the adrenal glands to produce cortisol .
Synthesis Analysis
Osilodrostat Phosphate is prepared using imidazole salt as raw material and by reduction, alkylation, saponification and other reactions . The specific synthesis steps involve protecting the imidazole salt with a trityl group to yield tritylamine, which is then reduced to the primary alcohol .Molecular Structure Analysis
The chemical formula of Osilodrostat phosphate is C13H13FN3O4P . Its molecular weight is 325.236 .Chemical Reactions Analysis
Osilodrostat phosphate is prepared using imidazole salt as raw material and by reduction, alkylation, saponification and other reactions . The specific synthesis steps are as follows: The imidazole salt was first protected with a trityl group to yield tritylamine, which was reduced to the primary alcohol .Physical And Chemical Properties Analysis
Osilodrostat phosphate has a molecular weight of 325.23 and its chemical formula is C13H13FN3O4P . It is a solid substance that is soluble in water at a concentration of ≥ 120 mg/mL .Wissenschaftliche Forschungsanwendungen
Treatment of Cushing's Disease : Osilodrostat has been approved in the EU for the treatment of endogenous Cushing's syndrome in adults and is under review in the USA (Duggan, 2020).
Inhibitory Effects on Adrenal Steroidogenesis : In vitro studies have demonstrated that osilodrostat inhibits cortisol production more potently than other steroidogenesis inhibitors like metyrapone and ketoconazole. It shows a potent effect in human adrenocortical cells and is a promising treatment option for Cushing syndrome (Creemers et al., 2019).
Long-Term Efficacy and Tolerability : Long-term treatment with osilodrostat has been shown to sustain cortisol normalization and is well-tolerated in most patients with Cushing's disease, with improvements in cardiovascular/metabolic-related parameters and quality of life (Fleseriu et al., 2022).
Comparison with Metyrapone in ACTH-Dependent Cushing Syndrome Patients : Osilodrostat has shown a less specific effect on the inhibition of steroidogenic enzymes compared to Metyrapone, which may account for smaller increases in 11-deoxycortisol and androgens levels in patients treated with osilodrostat (Bonnet-Serrano et al., 2022).
Phase II Study in Cushing’s Disease : A Phase II study demonstrated that osilodrostat treatment reduced urinary free cortisol in all patients with Cushing’s disease, with 78.9% of patients having normal UFC at week 22. The treatment was generally well-tolerated (Fleseriu et al., 2015).
Drug Interaction Potential with Cytochrome P450 Enzymes : Osilodrostat is a moderate inhibitor of CYP1A2 and CYP2C19 and a weak inhibitor of CYP2D6 and CYP3A4. This finding is clinically relevant given the chronic nature of Cushing's disease and the necessity for multiple medications (Armani et al., 2017).
Efficacy in Non-pituitary Cushing's Syndrome : Osilodrostat demonstrated safety and efficacy in the treatment of non-pituitary Cushing's syndrome in US patients. Large reductions in urinary free cortisol were observed in some patients (Auchus et al., 2022).
Wirkmechanismus
Osilodrostat is an inhibitor of 11β-hydroxylase (also referred to as CYP11B1), the enzyme that catalyzes the final step in the biosynthesis of endogenous cortisol . It is used to lower circulating cortisol levels in the treatment of Cushing’s disease, a disorder in which cortisol levels are chronically and supraphysiologically elevated .
Safety and Hazards
Osilodrostat can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Other drugs may affect osilodrostat, including prescription and over-the-counter medicines, vitamins, and herbal products .
Zukünftige Richtungen
Osilodrostat is a potent oral inhibitor of 11β-hydroxylase (CYP11B1). In a phase III study (LINC 3) in patients with Cushing disease, open-label osilodrostat rapidly reduced mean urinary free cortisol (mUFC) excretion over 48 weeks and was superior to placebo at maintaining normal mUFC excretion after an 8-week randomized withdrawal period . This suggests that osilodrostat could be a promising future treatment for Cushing’s disease.
Eigenschaften
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCPYRDGUZBOJZ-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027857 | |
| Record name | Osilodrostat phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Osilodrostat phosphate | |
CAS RN |
1315449-72-9 | |
| Record name | Osilodrostat phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osilodrostat phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSILODROSTAT PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




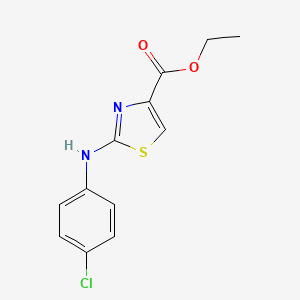
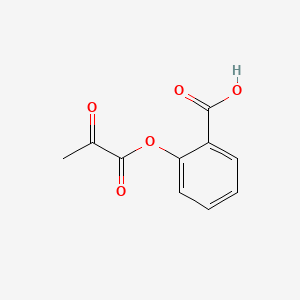
![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)
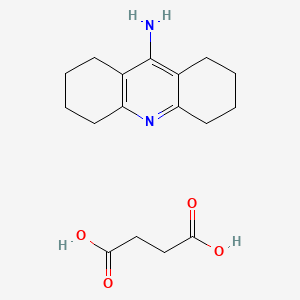
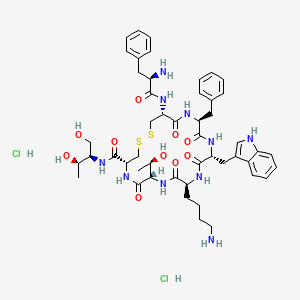



![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)
